N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzofuran core, a benzodioxole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common approach is the formation of the benzofuran core through a cyclization reaction. For instance, a one-pot reaction can be employed to synthesize 2-arylbenzofuran from methyl 3-(4-hydroxyphenyl)propionate and 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCl2 . The resulting product undergoes further functionalization to introduce the methoxyphenyl and benzodioxole groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of various materials, including polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, exhibit similar biological activities.
Benzofuran Derivatives: Compounds like (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone share structural similarities and are used in similar applications.
Uniqueness
N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide is unique due to its combination of a benzofuran core, a benzodioxole moiety, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H18N2O6 |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C24H18N2O6/c1-29-16-9-7-15(8-10-16)25-24(28)22-21(17-4-2-3-5-18(17)32-22)26-23(27)14-6-11-19-20(12-14)31-13-30-19/h2-12H,13H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
IDXAHHXMINTARL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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